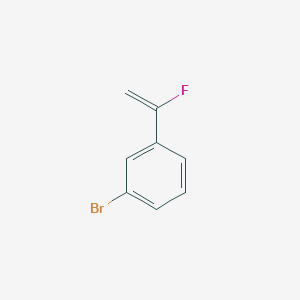

1-Bromo-3-(1-fluoroethenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(1-fluoroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYSOJIETWTVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247105-48-0 | |

| Record name | 1-bromo-3-(1-fluoroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 1 Fluoroethenyl Benzene

Convergent Coupling Strategies for Aryl-Alkenyl Linkage

The formation of the carbon-carbon bond between the 3-bromophenyl group and the 1-fluoroethenyl moiety is a key step in the synthesis of the target molecule. Convergent strategies, where two complex fragments are brought together late in the synthetic sequence, are highly desirable for their efficiency and flexibility. Palladium-catalyzed cross-coupling reactions and organometallic reagent-mediated syntheses are the cornerstones of such strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering powerful tools for the construction of C-C bonds. The Suzuki-Miyaura and Heck reactions are particularly relevant for the synthesis of 1-Bromo-3-(1-fluoroethenyl)benzene. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a plausible approach would involve the coupling of a 3-bromophenylboronic acid or its ester derivative with a 1-fluoroethenyl halide or a related electrophile. Alternatively, the coupling of 1,3-dibromobenzene (B47543) with a fluoroethenylboronic acid derivative could be envisioned, although controlling the selectivity of the reaction to achieve monosubstitution would be a significant challenge. The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction, influencing reaction rates, yields, and the tolerance of functional groups.

The Heck reaction provides another powerful method for the formation of substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov In the context of synthesizing this compound, a potential Heck reaction could involve the coupling of 1,3-dibromobenzene with fluoroethene. The regioselectivity of the addition to the alkene and the control of side reactions, such as the further reaction of the product, would be key challenges to overcome. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be carefully optimized to favor the desired product.

Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound

| Reaction | Reactant 1 | Reactant 2 | Key Considerations |

| Suzuki-Miyaura | 3-Bromophenylboronic acid | 1-Fluoroethenyl halide | Availability and stability of the fluoroethenylboronic acid derivative. |

| Suzuki-Miyaura | 1,3-Dibromobenzene | Fluoroethenylboronic acid | Selective monosubstitution, potential for diarylation. |

| Heck Reaction | 1,3-Dibromobenzene | Fluoroethene | Regioselectivity of the coupling, potential for polymerization of fluoroethene. |

Organometallic Reagent-Mediated Syntheses

The use of organometallic reagents, such as organolithium or Grignard reagents, offers a classic yet powerful approach to C-C bond formation. A potential strategy for the synthesis of this compound could involve the generation of a 3-bromophenyllithium or 3-bromophenylmagnesium halide species from 1,3-dibromobenzene. This organometallic intermediate could then react with a suitable electrophilic source of the fluoroethenyl group, such as 1-bromo-1-fluoroethene or a related derivative.

The success of this approach hinges on the selective formation of the mono-organometallic species from 1,3-dibromobenzene and the subsequent controlled reaction with the fluoroethenyl electrophile. The low temperatures typically required for these reactions help to control the reactivity and prevent side reactions.

Mechanistic Elucidation of Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient methodologies. The mechanistic elucidation of the pathways leading to this compound involves the investigation of reaction intermediates and the study of the kinetic and thermodynamic aspects of the formation reactions.

Investigation of Reaction Intermediates

The catalytic cycles of palladium-catalyzed cross-coupling reactions involve a series of well-defined organometallic intermediates. In a potential Suzuki-Miyaura or Heck reaction for the synthesis of this compound, key intermediates would include:

Oxidative Addition Adduct: The initial step involves the oxidative addition of the aryl bromide (e.g., 1,3-dibromobenzene) to a low-valent palladium(0) species, forming a palladium(II) intermediate.

Transmetalation Complex (Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium(II) center.

Alkene Coordination and Insertion Complex (Heck): In the Heck reaction, the fluoroethene coordinates to the palladium(II) center, followed by migratory insertion into the palladium-carbon bond.

Reductive Elimination Precursor: The final step involves the reductive elimination from a palladium(II) intermediate to form the C-C bond of the product and regenerate the palladium(0) catalyst.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, and mass spectrometry can be employed to detect and characterize these transient intermediates, providing valuable insights into the reaction mechanism.

Kinetic and Thermodynamic Aspects of Formation Reactions

The study of reaction kinetics provides information about the rates of the individual steps in the catalytic cycle and helps to identify the rate-determining step. This knowledge is essential for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to maximize the reaction rate and efficiency. For instance, understanding the kinetics of the oxidative addition, transmetalation/insertion, and reductive elimination steps can guide the rational design of more active catalyst systems.

Reaction Mechanisms and Transformational Reactivity of 1 Bromo 3 1 Fluoroethenyl Benzene

Reactivity Governed by the Aryl Bromide Moiety

The presence of a bromine atom attached to the benzene (B151609) ring is a gateway to a multitude of synthetic transformations, primarily involving the cleavage of the carbon-bromine bond.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is a fundamental class of reactions for the formation of new carbon-heteroatom bonds. However, these reactions on simple aryl halides like 1-Bromo-3-(1-fluoroethenyl)benzene are generally challenging and require specific conditions. libretexts.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For this pathway to be favorable, the aromatic ring usually needs to be activated by potent electron-withdrawing groups at the ortho and/or para positions, which is not the case for this molecule. libretexts.orgyoutube.com

Alternatively, under forcing conditions with very strong bases, such as sodium amide, a different pathway, the elimination-addition mechanism involving a benzyne (B1209423) intermediate, can occur. youtube.com However, this can often lead to a mixture of products. In the context of this compound, the 1-fluoroethenyl group is generally considered to be weakly electron-withdrawing, which may not be sufficient to significantly activate the ring towards traditional SNA. Therefore, achieving nucleophilic substitution on the aryl bromide moiety would likely require harsh reaction conditions or the use of specialized catalytic systems.

Transition Metal-Catalyzed Carbon-Carbon Bond Formations

The aryl bromide group is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. thieme-connect.com These reactions have become cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For this compound, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzene ring. For instance, a study on the Suzuki-Miyaura coupling of 1-bromo-3-fluorobenzene (B1666201) with 4-fluorophenylboronic acid using a palladium nanoparticle catalyst has been reported, demonstrating the feasibility of such transformations on similar substrates. ugr.es

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between the aryl bromide and an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a versatile method for the vinylation of aryl halides. This compound could react with various alkenes to introduce new unsaturated side chains. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the product. organic-chemistry.org Protocols for the Heck reaction of aryl bromides with fluorous alkenes have been developed, showcasing the compatibility of such reactions with fluorinated substrates. researchgate.net

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin reagent. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. The aryl bromide of this compound could be coupled with various organostannanes to form new C-C bonds.

Transformations Involving the 1-Fluoroethenyl Group

The 1-fluoroethenyl group, an activated double bond, is also a site of significant reactivity, participating in a range of addition and cycloaddition reactions.

Electrophilic Addition Reactions Across the Double Bond

The double bond of the 1-fluoroethenyl group is susceptible to electrophilic addition. The fluorine atom, being highly electronegative, influences the regioselectivity of the addition. The addition of an electrophile (E+) would likely lead to the formation of a carbocation intermediate. The stability of this carbocation will direct the subsequent attack of the nucleophile (Nu-).

For instance, the electrophilic fluorination of styrenes has been shown to proceed via an electrophilic addition mechanism. researchgate.netchinesechemsoc.orgchinesechemsoc.org Reagents like Selectfluor, in the presence of an activator, can add across the double bond. researchgate.netchinesechemsoc.org Similarly, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the proton adding to the carbon atom that results in the more stable carbocation.

Cycloaddition Reactions (e.g., Diels-Alder)

Isomerization Processes (E/Z Isomerization)

The 1-fluoroethenyl group does not have E/Z isomers as it is a terminal alkene with two hydrogens on one of the vinylic carbons. However, if the fluoroethenyl group were to be further substituted, for example through a cross-coupling reaction, the resulting internal fluoroalkene could potentially undergo E/Z isomerization. This process can often be initiated by heat, light (photoisomerization), or through catalysis. The relative stability of the E and Z isomers would depend on the steric and electronic properties of the substituents. For some fluorinated alkenes, isomerization can be a key step in controlling the stereochemical outcome of a synthesis. mdpi.com

Photoredox Catalyzed Alkene Functionalizations

The vinyl group in this compound is expected to participate in a variety of photoredox-catalyzed reactions. These transformations are typically initiated by the generation of a radical species which then adds across the double bond. For instance, three-component couplings involving the simultaneous addition of an aryl group and a nucleophile across the styrene (B11656) double bond have been reported. stackexchange.com Similarly, hydrofunctionalization reactions, such as hydrocarbamoylation, -acylation, -alkylation, and -silylation, have been achieved with styrene derivatives using photoredox catalysis. wikipedia.org

A critical aspect of such reactions is the chemoselectivity, particularly the stability of the carbon-bromine bond under the reaction conditions. Many photoredox-catalyzed methods are known to be tolerant of aryl bromide functionalities, suggesting that the selective functionalization of the alkene without disturbing the bromo substituent is feasible. nih.gov This tolerance allows for the bromo group to be retained for subsequent transformations.

The general mechanism for these photoredox-catalyzed alkene functionalizations involves the excitation of a photocatalyst by visible light, followed by an electron transfer process to generate a reactive intermediate. This intermediate then engages the alkene, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction cycle is completed by a subsequent electron transfer step, regenerating the photocatalyst.

Table 1: Potential Photoredox Catalyzed Functionalizations of the Alkene Moiety

| Reaction Type | Potential Reagents | Expected Product Type |

| Oxyarylation | Aryl diazonium salts, Alcohols/Water | 1-Aryl-1-(alkoxy/hydroxy)-2-fluoroethyl)benzene derivative |

| Aminoarylation | Aryl diazonium salts, Nitriles | 1-Aryl-1-(acetamido)-2-fluoroethyl)benzene derivative |

| Hydrocarbamoylation | Formamides | 2-(3-Bromophenyl)-2-fluoroethyl)carboxamide derivative |

| Hydroacylation | Aldehydes | 2-(3-Bromophenyl)-2-fluoroethyl)ketone derivative |

Exploration of Benzyne-Mediated Pathways

The presence of a bromine atom on the aromatic ring of this compound suggests the possibility of generating a benzyne intermediate. libretexts.orgmakingmolecules.com Benzyne is a highly reactive species characterized by a formal triple bond within the benzene ring and can be generated from aryl halides through elimination of a hydrogen halide with a strong base. libretexts.orglibretexts.org

For this compound, treatment with a strong base, such as sodium amide (NaNH2) or potassium amide (KNH2), could lead to the formation of two possible benzyne intermediates due to the potential for deprotonation at either the C2 or C4 position. The subsequent addition of a nucleophile to these unsymmetrical benzynes could result in a mixture of regioisomeric products. masterorganicchemistry.com

The formation of a benzyne intermediate from this compound would involve the abstraction of a proton from a carbon atom adjacent to the carbon bearing the bromine atom, followed by the elimination of bromide. The highly strained triple bond of the resulting benzyne is a powerful electrophile and will readily react with available nucleophiles or dienes. makingmolecules.com For example, trapping of the benzyne intermediate with a diene like furan (B31954) would result in a Diels-Alder cycloaddition product.

Another method for generating benzynes involves the formation of a Grignard reagent from an aryl halide containing a vicinal fluorine atom. stackexchange.com In the case of a related compound, 1-bromo-2-fluorobenzene, reaction with magnesium can lead to a Grignard reagent that eliminates fluoride (B91410) to form benzyne. While this compound does not have a vicinal fluorine on the ring, this highlights an alternative strategy for benzyne generation from appropriately substituted precursors.

Table 2: Potential Products from Benzyne Intermediates of this compound

| Nucleophile/Trap | Potential Product Type |

| Ammonia (NH3) | Fluoroethenyl-substituted aniline |

| Furan | Diels-Alder adduct |

| Water (H2O) | Fluoroethenyl-substituted phenol |

Selective Functional Group Transformations

The two distinct functional groups on this compound, the aryl bromide and the vinyl fluoride, allow for selective transformations, provided that appropriate reaction conditions are employed.

The carbon-bromine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These include the Suzuki, organic-chemistry.orgnih.gov Heck, organic-chemistry.orgwikipedia.org Sonogashira, wikipedia.orglibretexts.org and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the Suzuki coupling with a boronic acid would replace the bromine atom with a new aryl or alkyl group. organic-chemistry.org The Heck reaction could couple the aryl bromide with an alkene, organic-chemistry.org while the Sonogashira reaction would introduce an alkyne moiety. libretexts.org The Buchwald-Hartwig amination would allow for the synthesis of a variety of aryl amines. wikipedia.org

The vinyl fluoride group also possesses unique reactivity. While the carbon-fluorine bond is generally strong, selective transformations of vinyl fluorides have been developed. These can include nucleophilic substitution reactions under specific conditions or metal-catalyzed cross-coupling reactions. However, the reactivity of the vinyl fluoride is generally lower than that of the aryl bromide, which should allow for selective reactions at the C-Br bond.

Table 3: Potential Selective Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (General) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, phosphine (B1218219) ligand, base | 3-Aryl-1-(1-fluoroethenyl)benzene |

| Heck Reaction | Alkene | Pd catalyst, phosphine ligand, base | 3-Alkenyl-1-(1-fluoroethenyl)benzene |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst system, base | 3-Alkynyl-1-(1-fluoroethenyl)benzene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | N-Aryl/alkyl-3-(1-fluoroethenyl)aniline |

It is important to note that achieving high selectivity in these transformations would require careful optimization of the reaction conditions to prevent side reactions involving the fluoroethenyl group. The choice of catalyst and ligands is paramount in controlling the chemoselectivity of these reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H, ¹³C, or ¹⁹F NMR spectra, nor any 2D NMR correlation studies (COSY, HSQC, HMBC), for 1-Bromo-3-(1-fluoroethenyl)benzene could be found. Generating data tables or discussing detailed spectral analysis would be purely hypothetical and not based on factual research findings.

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman)

Specific Infrared (IR) and Raman spectra for this compound are not available. While data for 1-bromo-3-fluorobenzene (B1666201) nih.govnist.gov and 1-bromo-3-ethenylbenzene nist.gov exist, the unique vibrational modes of the fluoroethenyl group in the target molecule cannot be accurately predicted or described without experimental measurement.

Mass Spectrometry for Precise Mass Determination and Fragmentation Patterns

There is no public mass spectrometry data for this compound. The precise mass could be calculated from its chemical formula (C₈H₆BrF), but the characteristic fragmentation pattern, which is crucial for structural elucidation, must be determined experimentally.

Rotational Spectroscopy for Gas-Phase Conformation and Dynamics

Rotational spectroscopy studies provide highly precise information on molecular geometry and conformation in the gas phase. ifpan.edu.pl Such studies have been performed on related molecules like 1-bromo-3-fluorobenzene furman.edu, but no rotational spectrum or derived rotational constants for this compound have been reported.

Due to the lack of specific data for this compound, this article cannot be completed at this time.

Data Unavailability for this compound

Following a comprehensive search for empirical data concerning the microwave spectroscopic analysis of this compound, it has been determined that specific experimental rotational constants and a subsequent conformational analysis for this compound are not available in the public domain. The initial research strategy was designed to locate this precise information to construct a detailed scientific article as per the user's request.

The investigation included targeted searches for the compound's rotational constants, which are critical for the structural elucidation through microwave spectroscopy. Further searches were conducted to find any existing conformational analyses derived from such rotational data. These efforts, however, did not yield any specific studies or datasets for this compound itself.

The available scientific literature and databases do contain information on the microwave spectroscopy of related molecules, such as other substituted styrenes and bromobenzene (B47551) derivatives. This body of work establishes the principles and methodologies that would be applied to the analysis of this compound. However, without direct experimental measurement of the target compound's microwave spectrum, the generation of a scientifically accurate and detailed article on its specific rotational constants and conformational properties is not possible.

Therefore, the requested article, with its focus on the advanced spectroscopic characterization and structural elucidation of this compound, cannot be produced at this time due to the absence of the necessary foundational data.

Should the user wish to proceed with a more general overview of how microwave spectroscopy and conformational analysis are used to characterize similar halogenated vinylbenzene compounds, such an article could be generated. This would, by necessity, rely on data from analogous molecules as illustrative examples. Alternatively, if the user has access to the specific experimental data for this compound, it would be possible to proceed with the original request.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules. For a molecule like 1-bromo-3-(1-fluoroethenyl)benzene, DFT calculations, likely using a functional such as B3LYP, would be employed to optimize the ground state geometry. These calculations would reveal key electronic properties.

Furthermore, Time-Dependent DFT (TD-DFT) would be the method of choice for investigating the electronic excited states. This approach allows for the prediction of UV-Vis absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states.

Ab Initio Calculations for Molecular Geometries and Energetics

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for calculating molecular properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be used to obtain highly accurate molecular geometries and energies. These calculations serve as benchmarks for less computationally expensive methods like DFT. For this compound, these methods would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for exploring its conformational landscape. The rotation around the bond connecting the fluoroethenyl group to the benzene (B151609) ring would be of particular interest. By simulating the molecule's movements over nanoseconds or longer, researchers could identify the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT and ab initio calculations would be used to predict various spectroscopic parameters. This includes calculating vibrational frequencies to aid in the assignment of peaks in infrared (IR) and Raman spectra. Additionally, nuclear magnetic resonance (NMR) chemical shifts (for ¹H, ¹³C, and ¹⁹F) can be calculated and compared to experimental data to confirm the molecular structure.

Computational Modeling of Reaction Pathways and Transition States

Understanding the reactivity of this compound involves modeling its potential reaction pathways. Computational methods can be used to map out the potential energy surface for various reactions, such as nucleophilic substitution at the vinyl carbon or electrophilic addition to the double bond. By locating the transition state structures and calculating the activation energies, researchers can predict the feasibility and kinetics of different reactions. This information is vital for understanding the chemical behavior of the compound.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. For a series of related compounds including this compound, various molecular descriptors (e.g., electronic, steric, and topological) would be calculated. Statistical methods would then be used to develop a QSRR model that could predict the reactivity of new, similar compounds without the need for extensive experimental work.

Applications and Role in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds

There is currently a lack of specific published research demonstrating the use of 1-Bromo-3-(1-fluoroethenyl)benzene as a direct precursor for the synthesis of complex fluorinated organic scaffolds. While its structure is suggestive of such applications, detailed synthetic pathways and the characterization of resulting complex molecules originating from this specific compound are not readily found in the literature.

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

While related compounds like 1-bromo-3-fluorobenzene (B1666201) are known to be useful as intermediates for medical and agricultural chemicals, there is no specific information available that details the role of this compound as a building block for pharmaceutical intermediates or active pharmaceutical ingredients (APIs). google.comwordpress.com The synthesis of specific drug candidates or their intermediates from this compound has not been described in the available literature.

Intermediate in Agrochemical Development

Similarly, in the field of agrochemical development, while brominated and fluorinated benzenes are generally important, specific studies employing this compound as an intermediate for the creation of new pesticides or herbicides are not documented. google.comwordpress.com

Contribution to Materials Science (e.g., Liquid Crystals, Polymers)

The potential for the fluoroethenyl group to undergo polymerization suggests that this compound could be a monomer for the synthesis of novel fluorinated polymers. Such polymers could theoretically exhibit interesting properties for materials science applications. However, there are no specific studies or patents available that describe the polymerization of this compound or its use in the development of materials like liquid crystals. The related compound, 1-bromo-3-fluorobenzene, is noted for its utility as an intermediate for liquid crystals. google.com

Development of Novel Organometallic Reagents and Catalysts

The bromo-substituted benzene (B151609) ring in this compound makes it a candidate for the formation of organometallic reagents, such as Grignard or organolithium reagents. These reagents would be valuable in organic synthesis for the introduction of the 3-(1-fluoroethenyl)phenyl group into other molecules. However, the synthesis and subsequent reactivity of organometallic reagents derived specifically from this compound are not described in the available research.

Structure Reactivity Relationship Studies of Derivatives and Analogues

Systematic Substitution on the Aromatic Ring

The introduction of additional substituents onto the benzene (B151609) ring of 1-bromo-3-(1-fluoroethenyl)benzene can significantly alter its reactivity, particularly in electrophilic aromatic substitution (SEAr) and palladium-catalyzed cross-coupling reactions. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is the primary determinant of this change.

Effects on Electrophilic Aromatic Substitution (SEAr):

In SEAr, the aromatic ring acts as a nucleophile. saskoer.ca The existing bromo and 1-fluoroethenyl groups both influence the rate and regioselectivity of the reaction. Halogens like bromine are generally deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. libretexts.orglibretexts.org The 1-fluoroethenyl group, due to the electronegativity of the fluorine atom, is also expected to be an electron-withdrawing and thus deactivating group.

When a new substituent is introduced, its electronic effect combines with the existing ones.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) groups donate electron density to the ring, increasing its nucleophilicity. saskoer.canumberanalytics.com This makes the ring more reactive towards electrophiles, a phenomenon known as activation. saskoer.calibretexts.org These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. saskoer.ca

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups pull electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles (deactivation). saskoer.canumberanalytics.com These groups typically direct incoming electrophiles to the meta position. saskoer.ca

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates for meta- and para-substituted derivatives. wikipedia.org The substituent constant (σ) reflects the electronic properties of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. wikipedia.orglibretexts.org A positive ρ value signifies that the reaction is accelerated by EWGs, whereas a negative ρ value indicates acceleration by EDGs. For SEAr, ρ is typically negative, indicating the buildup of positive charge in the transition state, which is stabilized by EDGs.

Interactive Data Table: Predicted Effect of Additional Substituents on SEAr Reactivity

| Substituent (X) | Position Relative to Bromo | Hammett Constant (σ_meta / σ_para) | Predicted Effect on SEAr Rate |

| -OCH₃ | 4 | -0.27 (para) | Activating |

| -CH₃ | 4 | -0.17 (para) | Activating |

| -Cl | 5 | +0.37 (meta) | Deactivating |

| -CN | 4 | +0.66 (para) | Strongly Deactivating |

| -NO₂ | 4 | +0.78 (para) | Strongly Deactivating |

Effects on Palladium-Catalyzed Cross-Coupling:

In reactions like the Suzuki-Miyaura coupling, the aryl halide's reactivity is linked to the ease of the oxidative addition step to the palladium(0) catalyst. libretexts.org This step is generally favored by electron-poor aromatic rings. Therefore, the presence of EWGs on the ring tends to increase the rate of cross-coupling reactions. Conversely, strong EDGs can decrease the reactivity of the aryl bromide. libretexts.org Studies on gem-difluorostyrenes have shown that strong electron-withdrawing groups like -CN on the benzene ring can inhibit certain reactions, while both moderate EWGs and EDGs are well-tolerated. acs.org

Variation of Halogen Identity and Position

The identity and position of the halogen atom are critical variables that control the reactivity of the C-X bond and the aromatic ring.

Halogen Identity (I vs. Br vs. Cl):

The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions is highly dependent on the bond dissociation energy. The general order of reactivity for aryl halides is R-I > R-OTf > R-Br >> R-Cl. libretexts.orgwikipedia.org This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step. libretexts.org

Aryl Iodides: Analogues where bromine is replaced by iodine would be significantly more reactive in Suzuki, Heck, or Sonogashira couplings. nih.govresearchgate.net

Aryl Chlorides: The corresponding chloro-analogue would be much less reactive, often requiring more forcing conditions, specialized catalysts with bulky, electron-rich phosphine (B1218219) ligands, or stronger bases to achieve comparable yields to the bromo derivative. libretexts.org

While this reactivity trend is broadly applicable, some studies have revealed nuances. For instance, in Suzuki-Miyaura reactions using Pd(PPh₃)₄, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their aryl bromide counterparts. acs.org This has been attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the presence of excess phosphine ligand. acs.org

Interactive Data Table: Relative Reactivity of Aryl Halides in Suzuki Coupling

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol, approx.) | General Relative Reactivity | Notes |

| Ar-I | 272 | Most Reactive | Often preferred for mild reaction conditions. wikipedia.orgresearchgate.net |

| Ar-Br | 330 | Intermediate | Good balance of reactivity and stability. acs.orgresearchgate.net |

| Ar-Cl | 397 | Least Reactive | Requires specialized, highly active catalyst systems. libretexts.org |

| Ar-OTf | N/A | High (similar to Br) | Triflates are excellent leaving groups. wikipedia.org |

Positional Isomerism (ortho- vs. meta- vs. para-):

The position of the bromo substituent relative to the 1-fluoroethenyl group also influences reactivity.

In the subject molecule, this compound, the two groups are meta to each other. Their electronic effects on the ring are largely additive.

In an ortho isomer, steric hindrance between the two bulky groups could become a significant factor, potentially impeding the approach of reagents to either the double bond or the C-Br bond. Studies on substituted systems frequently report diminished reactivity for ortho-substituted substrates due to steric encumbrance. acs.org

In a para isomer, steric hindrance would be minimized. The electronic effects would be transmitted most effectively through the aromatic system via resonance, potentially leading to different reactivity compared to the meta isomer.

Modification of the Alkenyl Fluoride (B91410) Moiety

The 1-fluoroethenyl group is a key functional handle, and its reactivity is distinct from a simple vinyl group due to the presence of the electronegative fluorine atom.

Electronic Nature of the 1-Fluoroethenyl Group:

The fluorine atom strongly withdraws electron density through the sigma bond (inductive effect). This makes the double bond electron-deficient compared to styrene (B11656). This has two major consequences:

Reduced Nucleophilicity: The π bond of the fluoroalkene is less nucleophilic than that of a non-fluorinated alkene. This makes it less reactive in typical electrophilic addition reactions, where the alkene attacks an electrophile. chemistrysteps.comlibretexts.org

Activation for Nucleophilic Attack: The electron-deficient nature of the double bond can make it susceptible to nucleophilic attack, a reactivity mode not typically seen in simple alkenes.

Reactivity in Electrophilic Addition:

While less reactive than simple alkenes, the 1-fluoroethenyl group can still undergo electrophilic addition. The reaction is expected to follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom that results in the more stable carbocation. byjus.com Addition of an electrophile to the terminal carbon (CH₂) would generate a secondary carbocation adjacent to the fluorine and the benzene ring. The fluorine atom would be destabilizing to an adjacent carbocation due to its inductive effect.

Reactivity in Cross-Coupling Reactions:

Vinyl halides and vinyl boronic acids are common partners in cross-coupling reactions. The 1-fluoroethenyl group itself can be thought of as a vinyl fluoride. While vinyl fluorides are generally less reactive than other vinyl halides, they can participate in cross-coupling reactions. More relevantly, the presence of the fluoroalkenyl group influences the reactivity of the C-Br bond. As an electron-withdrawing group, it is expected to enhance the rate of oxidative addition at the C-Br bond in palladium-catalyzed reactions.

Studies on related fluoroalkenes, such as 1-fluoro-1-haloalkenes, show they readily participate in Negishi cross-couplings. nih.gov This highlights the utility of the fluorinated double bond as a reactive site for C-C bond formation under the right conditions.

Interactive Data Table: Comparison of Alkenyl Substituents

| Alkenyl Group | Key Electronic Feature | Expected Reactivity in Electrophilic Addition | Expected Effect on Aryl Halide Cross-Coupling |

| -CH=CH₂ (Vinyl) | Weakly donating/withdrawing | Moderately reactive | Minimal electronic effect |

| -CH=CHF (1-Fluoroethenyl) | Strongly withdrawing (inductive) | Low reactivity | Activating (for oxidative addition) |

| -CH=C(CN)CO₂R (Cyanoacrylate) | Strongly withdrawing (inductive & resonance) | Very low reactivity | Strongly activating (for oxidative addition) |

| -C≡CH (Ethynyl) | Weakly withdrawing | Reacts via different pathways | Weakly activating |

Comparative Mechanistic Studies with Related Compounds

To fully understand the reactivity of this compound, it is instructive to compare its expected reaction mechanisms with those of simpler, well-studied analogues like bromobenzene (B47551) and 3-bromostyrene. nih.gov

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. For this compound, this step is expected to be faster than for bromobenzene alone, due to the electron-withdrawing nature of the fluoroethenyl group which makes the aromatic ring more electron-poor.

Transmetalation: The organic group from the organoboron reagent replaces the halide on the palladium(II) complex. wikipedia.org The rate of this step can be influenced by the base and solvent.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Compared to 3-bromostyrene, nih.gov the fluorine atom in this compound would make the molecule a better electrophile, likely accelerating the oxidative addition step.

Mechanism of Electrophilic Aromatic Substitution (SEAr):

This mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition: The electrophile attacks the π system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. Both the bromo and fluoroethenyl groups are deactivating, meaning this step will be slower than for benzene itself. The directing effects of both groups must be considered. The bromo group directs ortho and para, while the fluoroethenyl group (as a deactivating group) would direct meta. This can lead to a mixture of isomers, with the precise outcome depending on the relative strengths of the directing effects and steric factors.

Elimination: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

Mechanism of Electrophilic Addition to the Double Bond:

This reaction also proceeds in two steps. libretexts.org

Electrophilic Attack: An electrophile (E⁺) attacks the π bond of the fluoroethenyl group, forming a carbocation and a new C-E bond. This is the rate-determining step and is expected to be slow due to the electron-withdrawing fluorine.

Nucleophilic Capture: A nucleophile attacks the carbocation, forming the final addition product.

Compared to styrene, the rate of electrophilic addition to this compound would be significantly slower. The electron density of the double bond is reduced by both the fluorine atom and the bromo-substituted phenyl ring, making it a poor nucleophile. chemistrysteps.com

Future Research Trajectories and Emerging Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a paramount challenge in modern organic synthesis. For a molecule like 1-Bromo-3-(1-fluoroethenyl)benzene, future research will likely focus on developing synthetic pathways that minimize environmental impact and enhance safety.

Current Challenges and Future Directions: Traditional syntheses of related organofluorine compounds can involve hazardous fluorinating agents and harsh reaction conditions. Research is anticipated to move towards safer and more sustainable alternatives.

Alternative Reagents: A key area of development is the use of less hazardous fluorinating reagents. While reagents like DAST (diethylaminosulfur trifluoride) are effective, they pose safety risks. vapourtec.com Research into solid-supported reagents or novel, milder fluorinating agents could provide safer pathways.

Catalytic Methods: The development of catalytic (as opposed to stoichiometric) fluorination and vinylation reactions would represent a significant advance. This reduces waste and improves atom economy.

Biocatalysis: The use of enzymes for specific synthetic steps is a growing field in sustainable chemistry. researchgate.net Future research could explore engineered enzymes for the stereoselective synthesis of fluorinated molecules, offering a highly efficient and environmentally friendly route.

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional redox reactions by using electricity as a "reagentless" oxidant or reductant. rsc.org Developing an electrochemical method for the fluorination or the construction of the fluoroethenyl group could circumvent the need for chemical oxidants, reducing waste and energy consumption. wikipedia.org

A comparative overview of traditional versus sustainable approaches is presented below.

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis (Inferred) | Sustainable Future Routes |

|---|---|---|

| Reagents | Potentially hazardous fluorinating agents (e.g., DAST), strong bases, stoichiometric metal reagents. | Milder fluorinating agents, catalytic systems, enzymes (biocatalysis), electricity (electrosynthesis). vapourtec.comresearchgate.netrsc.org |

| Solvents | Volatile organic compounds (VOCs). | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions. |

| Energy Input | Often requires high temperatures and pressures. | Milder conditions, ambient temperature/pressure where possible. |

| Byproducts | Significant stoichiometric waste, potentially toxic byproducts. | Reduced waste streams, higher atom economy, recyclable catalysts. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic, rapid, or involve hazardous intermediates. nih.gov The synthesis of this compound is an ideal candidate for this technology.

Enhanced Safety and Control: Fluorination reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, preventing thermal runaways and improving safety. nih.govbeilstein-journals.org This precise temperature control can also lead to higher selectivity and yields.

Handling of Hazardous Reagents: The contained environment of a flow reactor is ideal for handling toxic or unstable reagents and intermediates that may be involved in the synthesis. vapourtec.com

Increased Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization by systematically varying parameters like temperature, pressure, and residence time. wikipedia.org Once optimized, the process can be easily scaled up by running the reactor for longer periods, bypassing the challenges of scaling up batch reactions. beilstein-journals.org

Automated Platforms: Integrating flow reactors with automated robotic systems and real-time analytics (e.g., HPLC, NMR) can create powerful platforms for high-throughput experimentation and process optimization. This automated approach can accelerate the discovery of optimal synthetic routes for this compound and its derivatives. youtube.com

Table 2: Batch vs. Flow Chemistry for Organofluorine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor, risk of hot spots. | Excellent, precise temperature control. nih.gov |

| Mixing | Often inefficient, especially on scale-up. | Highly efficient and reproducible. nih.gov |

| Safety | Higher risk with hazardous reagents and exotherms. | Inherently safer due to small reaction volumes and containment. vapourtec.com |

| Scalability | Challenging, requires re-optimization. | Straightforward, "scale-out" by continuous operation. beilstein-journals.org |

| Reaction Time | Defined by holding time at temperature. wikipedia.org | Defined by residence time in the reactor coil. wikipedia.org |

Exploration of Chiral Analogues and Asymmetric Synthesis

The introduction of a stereocenter into a molecule can have a profound impact on its biological activity. The fluorine-bearing carbon of the 1-fluoroethenyl group in this compound is a prochiral center. Therefore, a significant future research trajectory is the development of its chiral analogues through asymmetric synthesis.

Importance of Chirality: Enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological profiles. Developing enantiomerically pure forms of derivatives made from this compound could be crucial for pharmaceutical applications.

Asymmetric Fluorination: A key challenge will be the development of methods for enantioselective fluorination. This could involve the use of chiral fluorinating agents or, more efficiently, chiral catalysts. nih.gov Chiral phase-transfer catalysis is an emerging technique that has shown promise for asymmetric electrophilic fluorination. nih.govacs.org

Catalytic Asymmetric Synthesis: Research will likely focus on developing catalytic methods to control the stereochemistry. This could involve chiral ligands for metal-catalyzed cross-coupling reactions or organocatalytic approaches to build the chiral fluoroethenyl moiety. researchgate.netyoutube.com The synthesis of chiral non-racemic amino acids has benefited greatly from such strategies, which could be adapted for this target. nih.gov

Machine Learning Approaches for Reaction Discovery and Optimization

The intersection of data science and chemistry is creating new paradigms for synthetic planning and process development. Machine learning (ML) offers a powerful tool to navigate the complex parameter space of chemical reactions. beilstein-journals.orgnih.gov

Reaction Condition Prediction: For a novel compound like this compound, where experimental data is scarce, ML models can predict promising reaction conditions (e.g., catalysts, solvents, temperatures) by learning from vast databases of existing chemical reactions. beilstein-journals.org

Optimization of Yield and Selectivity: Once a viable synthetic route is identified, ML algorithms, particularly Bayesian optimization, can be coupled with automated reaction platforms to efficiently explore the reaction space and find the optimal conditions for maximizing yield and selectivity. youtube.comrsc.org This approach is often more data-efficient than traditional methods like Design of Experiments (DoE).

Accelerating Discovery: By predicting the outcomes of potential reactions, ML can help chemists prioritize experiments, avoiding dead ends and accelerating the discovery of novel, efficient synthetic routes. nih.gov Deep learning models are also being developed to predict key molecular properties like lipophilicity for organofluorine compounds directly from their structure, which can guide the design of new functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-3-(1-fluoroethenyl)benzene, and what analytical techniques are used to confirm its structure?

- Synthesis : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, similar to methods used for 1-Bromo-3-(trifluoromethoxy)benzene derivatives. For example, coupling bromobenzene precursors with fluorovinyl reagents under controlled conditions (e.g., Pd(OAc)₂, ligands, and bases in anhydrous solvents) .

- Characterization : Use , , and GC-MS to confirm structure. Fluorine coupling constants in (e.g., or ) and vinyl proton splitting patterns in are diagnostic. IR spectroscopy can identify C-Br (550–600 cm) and C=C (1600–1680 cm) stretches .

Q. How does the electronic nature of the fluoroethenyl group influence reactivity in cross-coupling reactions?

- The fluoroethenyl group is electron-withdrawing, polarizing the C-Br bond and enhancing electrophilicity at the bromine-bearing carbon. This facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings) but may require careful ligand selection to avoid catalyst poisoning by fluorine .

Q. What safety considerations are critical when handling this compound?

- The compound is likely hazardous due to bromine (toxic, corrosive) and fluorine (reactive) substituents. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in cool, dry conditions away from light, referencing safety protocols for analogous brominated aromatics .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization, and how can reaction conditions be optimized?

- Competing reactions (e.g., β-hydride elimination in coupling steps) may reduce yields. Optimize by using bulky ligands (e.g., XPhos) to sterically hinder undesired pathways or low-temperature conditions to stabilize intermediates. Solvent polarity (e.g., DMF vs. THF) also affects regioselectivity .

Q. How do contradictions in reported synthetic yields arise, and how do catalyst systems explain discrepancies?

- Variations in Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (e.g., PPh₃ vs. SPhos) significantly impact efficiency. For example, electron-deficient ligands improve turnover in fluorinated systems but may increase side-product formation. Contradictions in literature often stem from unoptimized ligand-to-metal ratios .

Q. How can computational chemistry predict reactivity in electrophilic aromatic substitution (EAS)?

- Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For this compound, fluorine’s inductive effects deactivate the ring, directing EAS to the para position relative to bromine. Solvent effects (e.g., dielectric constant) can be modeled to refine predictions .

Q. What strategies mitigate competing elimination/substitution pathways during synthesis?

- Acidic media (e.g., H₂SO₄) favor elimination, while polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates in SN1 pathways. For SN2 dominance, use sterically hindered substrates and non-nucleophilic bases (e.g., DBU) .

Q. How does the fluoroethenyl group impact catalytic efficiency in Suzuki-Miyaura couplings?

- Fluorine’s electronegativity increases oxidative addition rates but may slow transmetallation due to reduced electron density at the palladium center. Bidentate ligands (e.g., dppf) enhance stability, while microwave-assisted heating accelerates sluggish steps .

Key Insights

- Synthetic Flexibility : The compound serves as a versatile intermediate for fluorinated pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials, leveraging its halogenated and unsaturated motifs .

- Analytical Challenges : Overlapping signals in NMR (e.g., vinyl protons and aromatic protons) require advanced techniques like 2D-COSY or HSQC for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.